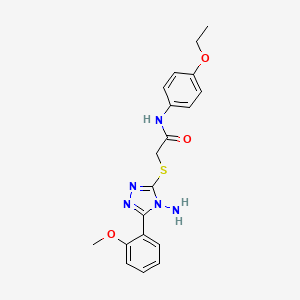

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative with a molecular formula of C₁₉H₂₀N₆O₃S and a molecular weight of 412.47 g/mol . Its structure features a 2-methoxyphenyl group at position 5 of the triazole ring and an ethoxyphenyl acetamide moiety linked via a thioether bridge. The compound’s design combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-3-27-14-10-8-13(9-11-14)21-17(25)12-28-19-23-22-18(24(19)20)15-6-4-5-7-16(15)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCGZSQXGNPQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the triazole class, which has gained attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 348.42 g/mol. The structure features a triazole ring, an ethoxyphenyl group, and a thioether linkage that may contribute to its biological activity.

Triazole derivatives are known for their ability to inhibit various enzymes and receptors involved in inflammatory processes. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have demonstrated activity against lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes—potent mediators of inflammation.

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. The incorporation of methoxy and ethoxy groups can enhance the electron-donating ability of these compounds, potentially leading to increased radical scavenging activity.

Anti-inflammatory Effects

Triazole derivatives have been evaluated for their anti-inflammatory effects, particularly as inhibitors of LOX. A study evaluating related compounds reported IC50 values ranging from 17.43 μM to 27.53 μM for LOX inhibition, indicating promising anti-inflammatory potential . Given the structural similarities, it is plausible that our compound may exhibit similar activity.

Cytotoxicity and Cellular Viability

In vitro studies assessing cytotoxicity through MTT assays have shown that many triazole derivatives maintain cellular viability above 79% at concentrations of 0.25 mM . This suggests a favorable safety profile that could be beneficial in therapeutic applications.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring, aromatic groups, and side chains. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Key Observations :

Substituent Effects on Bioactivity: Aromatic Groups: The 2-methoxyphenyl group in the target compound may enhance π-π stacking compared to pyridinyl (VUAA1, OLC15) or hydroxyphenyl (AM34) analogs. However, the hydroxyl group in AM34 likely improves hydrogen bonding with reverse transcriptase .

Synthetic Accessibility :

- Yields for triazole derivatives vary widely. For example, pyridinyl-substituted analogs (e.g., 6a) achieve 65% yields , whereas bulkier groups (e.g., 4-chlorophenyl in ) may require optimized conditions.

Physical Properties :

- Melting points correlate with crystallinity. Allyl-substituted compounds (e.g., 6a: 182–184°C) have higher melting points than furan- or thiophene-containing analogs (e.g., 7b: 90°C) due to stronger intermolecular forces .

Biological Activity: Reverse Transcriptase Inhibition: AM34’s hydroxyphenyl group confers potent inhibition (Ki ~1.2 nM), whereas the target compound’s methoxy group may reduce binding affinity due to steric hindrance . Ion Channel Modulation: VUAA1 and OLC15 highlight how minor changes (e.g., pyridinyl position) switch activity from agonist to antagonist .

Comparative Data Table

*Inferred from structural similarity to AM34 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.